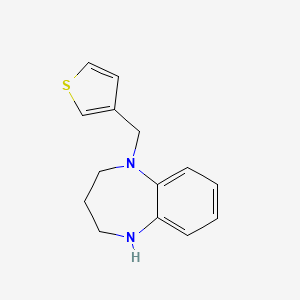![molecular formula C16H21NO4 B6646536 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known by the generic name etoricoxib and is used to treat pain, inflammation, and stiffness caused by various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mécanisme D'action
The mechanism of action of 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, the production of prostaglandins is reduced, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the migration of inflammatory cells to the site of injury or inflammation. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid. One direction is to investigate its potential as a treatment for other inflammatory conditions such as psoriasis, inflammatory bowel disease, and asthma. Another direction is to explore its potential as a chemopreventive agent against cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound for use in vivo.
Méthodes De Synthèse
The synthesis of 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid involves the reaction of 2-(2-oxo-1,3-dioxolan-4-yl)acetic acid with 3-(dimethylamino)phenylboronic acid in the presence of palladium catalyst and triethylamine. The resulting intermediate is then treated with 2-bromo-3'-fluoroacetophenone to form the final product.
Applications De Recherche Scientifique
3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to be effective in reducing the symptoms of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Propriétés
IUPAC Name |
3-[3-[[2-(oxan-2-yl)acetyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(11-14-6-1-2-9-21-14)17-13-5-3-4-12(10-13)7-8-16(19)20/h3-5,10,14H,1-2,6-9,11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXDBZDMYVOUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC2=CC=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)


![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)